molecular formula C16H10F2N2O4S2 B2744040 (E)-4-(difluoromethoxy)-N-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide CAS No. 315697-28-0

(E)-4-(difluoromethoxy)-N-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide

Cat. No. B2744040
CAS RN: 315697-28-0
M. Wt: 396.38
InChI Key: PVSUMWFMBNEGRW-XYOKQWHBSA-N
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Description

(E)-4-(difluoromethoxy)-N-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is a useful research compound. Its molecular formula is C16H10F2N2O4S2 and its molecular weight is 396.38. The purity is usually 95%.
BenchChem offers high-quality (E)-4-(difluoromethoxy)-N-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(difluoromethoxy)-N-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Green Polymer Synthesis: 2,5-Furandicarboxylic Acid (FDCA)

FDCA: has garnered attention as a significant platform chemical that can potentially replace petroleum-derived terephthalate acid (TPA). It serves as a precursor for the production of green polymers, such as polyethylene-2,5-furandicarboxylate (PEF). The electrocatalytic synthesis of FDCA from 5-(hydroxymethyl)furfural (HMF) has emerged as a promising route. Non-noble metal-based electrocatalysts efficiently convert HMF into FDCA under appropriate potential and ambient temperature .

Functionalized Tetrahydrofuran Derivatives

A three-step strategy involving the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, aldol condensation with aldehydes, and hydrogenation–cyclization of the condensation intermediate generates alkylated tetrahydrofuran derivatives. These compounds find applications in pharmaceuticals, agrochemicals, and materials science .

Bio-Based Chemicals from Furfural

The conversion of furfural into high-value-added chemicals has gained momentum. Furfural can be transformed into furandicarboxylic acid (FDCA), furfurylamine, aromatics, levulinic acid, maleic acid, succinic acid, furoic acid, and cyclopentanone. These bio-based chemicals have applications in various industries, including pharmaceuticals and materials .

Selective Electrophilic Fluorinations

The compound’s difluoromethyl group can be selectively fluorinated. For instance, a domino protocol using Selectfluor mediates the synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones from readily available 2-aminoacetophenones and iso(thio)cyanates. The reaction outcomes depend on the presence or absence of a base, leading to gem-difluoro-oxylated or monofluoro-oxylated analogues .

Intermediate for PDE4 Inhibitors

The compound 4-difluoromethoxy-8-nitro-1-formyl dibenzo[b,d]furan serves as an intermediate for preparing compounds with PDE4 inhibitory activity. PDE4 inhibitors are relevant in drug discovery and treatment of inflammatory diseases .

Other Potential Applications

While the above applications highlight key areas, further research may uncover additional uses. Researchers continue to explore its properties, reactivity, and potential in diverse contexts.

properties

IUPAC Name

4-(difluoromethoxy)-N-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F2N2O4S2/c17-15(18)24-10-5-3-9(4-6-10)13(21)19-20-14(22)12(26-16(20)25)8-11-2-1-7-23-11/h1-8,15H,(H,19,21)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSUMWFMBNEGRW-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(difluoromethoxy)-N-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide

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